molecular formula C12H17N3O2S B15126901 (4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione

(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione

カタログ番号: B15126901
分子量: 267.35 g/mol
InChIキー: FTNFYXTXDVLEHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6λ⁶-thieno[3,4-b]pyrazine-6,6-dione is a heterocyclic organic molecule featuring:

  • A thieno[3,4-b]pyrazine core fused with a sulfur-containing thiophene ring.
  • Octahydro saturation, indicating a fully hydrogenated bicyclic system, which enhances conformational stability.
  • Two ketone groups at position 6 (6,6-dione), which may influence hydrogen bonding and solubility.

特性

IUPAC Name

4-(pyridin-4-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-1-3-13-4-2-10/h1-4,11-12,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFYXTXDVLEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multi-step organic reactions. One common route includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is being investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs to treat various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

作用機序

The mechanism by which (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Core Structural Variations

Compound Core Structure Key Features
Target Compound Thieno[3,4-b]pyrazine Sulfur-containing thiophene fused with pyrazine; octahydro saturation
7-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives () Pyrido[1,2-a]pyrimidin-4-one Nitrogen-rich pyridine-pyrimidine fusion; unsaturated core
Thieno[2,3-b]pyridine derivatives () Thieno[2,3-b]pyridine Thiophene fused with pyridine; unsaturated or partially saturated
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrazolo-pyrazine-pyrimidinone Triheterocyclic system with pyrazole and pyrazine moieties

Key Observations :

  • The target compound’s thieno[3,4-b]pyrazine core is distinct from the more common pyrido-pyrimidinones (e.g., ) or pyrazolo-pyrazines (). The sulfur atom in the thiophene ring may enhance lipophilicity compared to nitrogen/oxygen analogs .

Substituent Analysis

Compound Substituents Functional Impact
Target Compound Pyridin-4-ylmethyl at position 1 Enhances π-π stacking potential; may interact with hydrophobic enzyme pockets
2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () 3,4-Dimethoxyphenyl and 4-methylpiperazinyl Methoxy groups improve solubility; piperazine enhances basicity
7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl] derivatives () Chiral pyrrolidine with dimethylamino group Stereochemistry and tertiary amine may influence target selectivity

Key Observations :

  • The pyridin-4-ylmethyl group in the target compound is less polar than the 3,4-dimethoxyphenyl or piperazinyl substituents in analogs, suggesting differences in membrane permeability or target engagement .
  • Unlike chiral pyrrolidine derivatives (), the target compound lacks stereochemical complexity, which may simplify synthesis but limit selectivity .

Recommended Studies :

  • In silico docking to compare binding affinities with pyrido-pyrimidinone analogs.
  • Solubility and logP assays to evaluate the impact of the dione and pyridinylmethyl groups.

生物活性

The compound (4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione is a member of the thieno[3,4-b]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and specific stereochemistry. It features a thieno[3,4-b]pyrazine core with a pyridinyl side chain. This structural configuration is crucial for its biological interactions.

Biological Activities

Research has demonstrated that thieno[3,4-b]pyrazine derivatives exhibit various biological activities:

  • Anticancer Activity :
    • Thieno[3,4-b]pyrazines have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this scaffold have been reported to inhibit the growth of various cancer cell lines with IC50 values ranging from 0.60 to 2.85 μM .
    • Mechanisms include the inhibition of thioredoxin reductase and the promotion of reactive oxygen species (ROS) accumulation in cancer cells .
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their ability to modulate inflammatory pathways, particularly through inhibition of NF-κB signaling . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Antimicrobial Properties :
    • The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Studies indicate significant inhibitory effects on bacterial growth .

Case Studies

Several studies detail specific instances of the biological activity of related compounds:

  • A study on thieno[2,3-c]pyrazole compounds demonstrated significant anti-inflammatory and antioxidant properties, highlighting their potential as therapeutic agents for inflammatory diseases .
  • Another investigation into pyrazolo[3,4-b]pyridines revealed their efficacy as tyrosine kinase inhibitors (TKIs), indicating that modifications to the thieno[3,4-b]pyrazine structure could lead to enhanced biological activity .

The biological activity of (4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interactions with various receptors may alter signaling pathways that contribute to cell proliferation and survival.

Data Summary

Activity TypeObservationsReference
AnticancerIC50 values: 0.60 - 2.85 μM against multiple cell lines
Anti-inflammatoryInhibition of NF-κB signaling pathways
AntimicrobialSignificant inhibition of bacterial growth

Q & A

Basic: What are the standard synthetic routes for (4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6λ-thieno[3,4-b]pyrazine-6,6-dione?

The compound is synthesized via multi-step reactions involving cyclization and functionalization of thieno-pyrazine precursors. Key steps include:

  • Cyclocondensation : Using β-keto esters or thiourea derivatives under reflux with solvents like ethanol or toluene to form the thieno[3,4-b]pyrazine core .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral amines) to achieve the (4aR,7aS) configuration .
  • Characterization : Confirmed via 1H^1H-NMR (δ 3.2–4.1 ppm for octahydro protons), 13C^{13}C-NMR (distinct carbonyl signals at ~170 ppm), and HRMS (calculated [M+H]+^+ vs. observed) .

Advanced: How can reaction conditions be optimized to improve stereoselectivity and yield?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while toluene minimizes side reactions in alkylation steps .
  • Catalytic Systems : Pd-catalyzed cross-coupling for pyridinylmethyl introduction (e.g., Suzuki-Miyaura) with ligand tuning (e.g., SPhos) to reduce racemization .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) during cyclization improves diastereomeric excess (d.e. >90%) .

Basic: What analytical techniques resolve structural ambiguities in this compound?

  • Multi-Nuclear NMR : 1H^1H-NMR for hydrogen environments, 19F^{19}F-NMR (if fluorinated analogs exist), and 13C^{13}C-NMR for carbonyl/aromatic validation .
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., CCDC deposition) .
  • HRMS : Mass accuracy <5 ppm ensures molecular formula confirmation .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

  • DFT Calculations : Model transition states (e.g., for stereoselective steps) using Gaussian or ORCA software .
  • Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50_{50} values .

Basic: What are common impurities, and how are they quantified?

  • Byproducts : Unreacted pyridinylmethyl precursors or over-alkylated derivatives.
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm. Limit: <0.1% per ICH guidelines .

Advanced: How to address contradictions in biological activity data across studies?

  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate MIC values .
  • Metabolic Stability Tests : Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific discrepancies .

Basic: What solvents and conditions stabilize the compound during storage?

  • Storage : Anhydrous DMSO or sealed vials under argon at -20°C to prevent hydrolysis of the dione moiety .
  • Stability Studies : Monitor via accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS .

Advanced: How to design enantioselective syntheses for non-natural stereoisomers?

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts for kinetic resolution during ring-closing steps .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Basic: What safety precautions are required during synthesis?

  • Hazardous Reagents : Handle alkylating agents (e.g., methyl iodide) in fume hoods with PPE.
  • Waste Disposal : Quench reactive intermediates (e.g., thiols) with NaHCO3_3 before disposal .

Advanced: How to correlate stereochemistry with pharmacokinetic properties?

  • In Vivo Profiling : Compare AUC and Cmax_\text{max} of enantiomers in rodent models .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to rank blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。